2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For instance, copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of complex benzofuran structures .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-tumor and antibacterial properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid
- 3-(5-oxooxolan-2-yl)propanoic acid
Uniqueness
2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid is unique due to its specific structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H10O4/c1-6(10(12)13)7-2-3-9-8(4-7)5-15-11(9)14/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
BUQQKOKRLNMCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.